Trans-3-(Boc-amino)cyclobutylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-8(7-9)4-5-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCJYYRLCOZQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225126-83-8 | |
| Record name | 3-[(1s,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(Boc-amino)cyclobutylpropanoic acid typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety to the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic or catalytic conditions to expose the primary amine:
Acidic Deprotection
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
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Mechanism : Acidic cleavage generates a tert-butyl cation, which is scavenged to prevent side reactions (e.g., alkylation) .
Catalytic Hydrogenation
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Catalyst : Palladium on carbon (Pd/C) or palladium hydroxide under hydrogen (40–60 psi) .
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Conditions : Room temperature in methanol or THF.
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Outcome : Yields the free amine, (1r,3r)-3-aminocyclobutanecarboxylic acid, with >99% purity after filtration .
Amide Coupling via Carboxylic Acid
The carboxylic acid group undergoes activation for peptide bond formation:
EDCI/HOBt-Mediated Coupling
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Reagents : 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) .
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Conditions : Room temperature in DCM or THF for 6–24 hours.
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Example : Reaction with N,O-dimethylhydroxylamine forms stable amides (e.g., N-methoxy-N-methylamide intermediates) .
Esterification
Functionalization of the Free Amine
After Boc deprotection, the amine participates in:
Acylation
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Reagents : Acetic anhydride or Boc₂O for re-protection.
Reductive Amination
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Reagents : Sodium cyanoborohydride with aldehydes/ketones.
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Application : Synthesis of secondary amines for peptidomimetics .
Cyclobutane Ring Stability
The strained cyclobutane ring remains intact under standard conditions but reacts under extreme stress:
Hydrogenation
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Catalyst : Pd/C at high pressure (85 bar) in methanol.
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Outcome : Ring opening is not observed, confirming stability during deprotection .
Acid/Base Resistance
Peptide Backbone Modification
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Example : Incorporation into β-peptides via solid-phase synthesis, retaining >99% enantiomeric excess (ee) .
Iminoboronate Complex Formation
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Reagents : 2-Fluorophenylboronic acid (2-FPBA) and (R)-BINOL.
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Outcome : Diastereomeric complexes (dr >20:1) used for chiral resolution .
Deprotection Methods Comparison
| Method | Reagents | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acidic (TFA) | TFA/DCM | 2 | 95 | 97 |
| Catalytic H₂ | Pd(OH)₂, H₂ (60 psi) | 24 | 85 | >99 |
Amide Coupling Efficiency
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| Methyl ester | EDCI/HOBt, NH₂Me | N-Methoxyamide | 81 |
| Benzylamine | DCC, DMAP | Benzylamide | 78 |
Scientific Research Applications
Pharmaceutical Synthesis
Trans-3-(Boc-amino)cyclobutylpropanoic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of aza-analogues of macrosphelides and hybrid peptides that exhibit specific helical structures.
Aza-Analogues of Macrosphelides
Aza-analogues are derivatives that incorporate nitrogen into their structure, enhancing their biological activity. The synthesis of these compounds often utilizes this compound as a precursor due to its ability to facilitate the formation of complex cyclic structures.
Hybrid Peptides
The compound has been employed in synthesizing hybrid peptides with 12/10-helices, which are important for their stability and biological function. These peptides can mimic natural proteins and have potential therapeutic applications in treating autoimmune diseases and inflammatory conditions .
Mechanistic Studies in Cancer Research
This compound has also been studied for its transport mechanisms in cancer cells. Research indicates that related compounds can influence amino acid transport systems, which are crucial for cancer cell metabolism.
Transport Mechanisms
Studies have shown that certain cyclobutane derivatives can be effectively transported by amino acid transporters (AATs) in prostate cancer cells. For instance, research on trans-1-amino-3-fluoro-cyclobutanecarboxylic acid demonstrated that uptake mechanisms were significantly influenced by the expression levels of specific AATs, such as system ASC and LAT1 . This insight is critical for understanding how cancer cells utilize amino acids for growth and proliferation.
Case Studies
Several case studies highlight the practical applications of this compound in drug development and cancer research.
Drug Development Case Study
In a study focused on developing novel anti-inflammatory drugs, researchers synthesized a series of analogues based on this compound. The resulting compounds displayed promising activity against inflammatory pathways, suggesting potential for clinical application in treating conditions such as rheumatoid arthritis .
Cancer Metabolism Case Study
Another investigation explored the role of cyclobutane derivatives in prostate cancer metabolism. The study found that specific derivatives could modulate the activity of AATs, affecting the uptake of essential amino acids and potentially altering tumor growth dynamics . This research underscores the importance of understanding amino acid transport mechanisms in designing effective cancer therapies.
Data Tables
The following table summarizes key findings from studies involving this compound:
Mechanism of Action
The mechanism of action of trans-3-(Boc-amino)cyclobutylpropanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Differences |
|---|---|---|---|---|---|
| Trans-3-(Boc-amino)cyclobutylpropanoic acid | 939400-34-7 | C₁₀H₁₇NO₄ | 215.25 | Boc-amino, cyclobutane, carboxylic acid | Reference compound |
| 1-(Boc-Amino)cyclopropanecarboxylic acid | 88950-64-5 | C₉H₁₅NO₄ | 201.22 | Boc-amino, cyclopropane, carboxylic acid | Cyclopropane ring (vs. cyclobutane) |
| (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid | Not provided | Likely C₁₇H₂₀FN₂O₄ | ~335.36 | Boc-amino, fluoroindole, carboxylic acid | Aromatic indole substituent |
| Trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine | 1392803-55-2 | C₁₁H₂₂N₂O₂ | 214.31 | Boc-amino, dimethylcyclobutane, amine | Amine group (vs. carboxylic acid) |
| D6-t-DCCA (trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) | Not provided | C₉H₁₁Cl₂O₂ | 237.09 | Dichlorovinyl, cyclopropane, carboxylic acid | Chlorinated substituent, cyclopropane |
Key Observations:
Ring Size and Strain: The cyclobutane ring in the target compound introduces moderate ring strain compared to the cyclopropane analogs (e.g., 1-(Boc-Amino)cyclopropanecarboxylic acid), which have higher strain and reactivity .
Functional Groups: The carboxylic acid moiety distinguishes the target compound from amine derivatives like trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine, which lacks acidic protons but offers nucleophilic amine reactivity .
Stability and Reactivity
- Boc Group Stability : The Boc group in all compounds is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid). This reversibility is critical in multi-step syntheses .
- Carboxylic Acid vs. Amine: The carboxylic acid in the target compound enables esterification or amide coupling, whereas the amine in trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine is suited for Schiff base formation .
Biological Activity
Trans-3-(Boc-amino)cyclobutylpropanoic acid, with the CAS number 2231664-26-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclobutane ring and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which influences its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula: C12H21NO4
- Molecular Weight: 243.3 g/mol
- IUPAC Name: 3-((1R,3S)-3-((tert-butoxycarbonyl)amino)cyclobutyl)propanoic acid
- Purity: 97% .
The structural characteristics of this compound suggest that it could interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
This compound is believed to function primarily through modulation of specific receptors and enzymes. The presence of the Boc group enhances the stability of the amino group, potentially increasing the compound's bioavailability and interaction with biological systems.
Targeted Biological Pathways
Research indicates that this compound may influence several key biological pathways:
- Neurotransmitter Receptors: It shows potential interactions with neurotransmitter receptors such as serotonin (5-HT) and adrenergic receptors, which are crucial for mood regulation and cardiovascular functions.
- Enzyme Inhibition: There is evidence suggesting that it may inhibit enzymes related to metabolic processes, although specific enzymes have yet to be conclusively identified in published studies.
Case Studies and Research Findings
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In Vitro Studies:
- In laboratory settings, this compound demonstrated inhibitory effects on certain enzyme activities, suggesting a role in metabolic regulation. Specific studies highlighted its potential as a modulator of metabolic enzymes involved in lipid metabolism.
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In Vivo Studies:
- Animal model studies have indicated that administration of this compound can lead to significant changes in metabolic profiles, particularly in models of obesity and diabetes. These findings point towards its potential therapeutic applications in metabolic disorders.
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Clinical Implications:
- While clinical data remains sparse, preliminary studies suggest that this compound may have implications for treating conditions associated with metabolic dysregulation, such as type 2 diabetes and obesity.
Comparative Analysis of Biological Activity
Q & A
Q. Spectroscopic Techniques :
- NMR to confirm cyclobutane ring geometry (trans configuration) and Boc-group integration.
- IR Spectroscopy to verify carbonyl stretching frequencies (~1680–1720 cm⁻¹ for Boc carbamate).
HPLC-MS for quantifying purity (>95% as per commercial standards) .
Advanced Research Questions
Q. How do solubility limitations of This compound impact its use in aqueous-phase peptide synthesis, and what strategies enhance compatibility with green chemistry protocols?
- Methodological Answer : The Boc group’s hydrophobicity limits aqueous solubility, necessitating organic solvents (e.g., DMF) that conflict with sustainable chemistry goals. Advanced approaches include:
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Nanoparticle Dispersion : As above, using PEG-mediated milling .
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Co-solvent Systems : Mixtures of water with ethanol or acetone to balance polarity.
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Alternative Protecting Groups : Water-soluble groups like Fmoc (though less stable under basic conditions).
Comparative Solubility Strategies Method -------- Ball-mill + PEG Organic co-solvents
Q. What experimental considerations are critical for maintaining the stability of the cyclobutane ring in This compound during acidic deprotection?
- Methodological Answer : The strained cyclobutane ring is susceptible to acid-catalyzed ring-opening. To preserve integrity:
Deprotection Conditions : Use mild acids (e.g., 25% TFA in DCM) at 0–4°C to minimize exposure to harsh protons.
Monitoring Tools : Real-time NMR or LC-MS to detect ring-opening byproducts (e.g., linear carboxylic acid derivatives).
Alternative Protecting Groups : Consider acid-labile groups (e.g., Fmoc) if cyclobutane stability is a bottleneck.
Q. How can researchers resolve contradictions in reported melting points or spectral data for Boc-protected cyclobutane derivatives?
- Methodological Answer : Discrepancies often arise from:
- Polymorphism : Different crystalline forms (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid mp 130–131°C vs. 150–151°C for analogs ).
- Hydration/Solvation : Residual solvents in crystallized products.
- Resolution Workflow :
Re-crystallize under controlled conditions (solvent, temperature).
Validate with DSC (Differential Scanning Calorimetry) to identify polymorphic transitions.
Cross-reference with high-resolution mass spectrometry (HRMS) to rule out impurities.
Methodological Challenges in Peptide Design
Q. What orthogonal protection strategies are compatible with This compound for synthesizing cyclic peptides with constrained cyclobutane motifs?
- Methodological Answer : Orthogonal protection requires:
Side-Chain Compatibility : Use acid-stable protecting groups (e.g., Trt for amines) during Boc deprotection.
Cyclization Methods : Employ native chemical ligation or intramolecular coupling post-deprotection.
Case Study : A 2022 study demonstrated combining Boc with photolabile groups (e.g., NVOC) for spatiotemporal control in peptide cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
